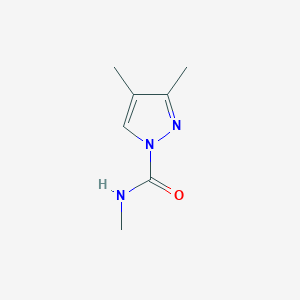![molecular formula C8H8N2O2 B12870438 (2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
(2-Aminobenzo[d]oxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminobenzo[d]oxazol-4-yl)methanol is a heterocyclic compound that contains both an oxazole and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobenzo[d]oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with glyoxal under acidic conditions to form the oxazole ring. The resulting intermediate is then reduced to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminobenzo[d]oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Aminobenzo[d]oxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity .
Mecanismo De Acción
The mechanism of action of (2-Aminobenzo[d]oxazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of bacterial cell wall synthesis and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoxazole: Similar structure but lacks the methanol group.
4-Hydroxybenzoxazole: Contains a hydroxyl group instead of an amino group.
2-Methylbenzoxazole: Contains a methyl group instead of an amino group.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2-amino-1,3-benzoxazol-4-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2,(H2,9,10) |
Clave InChI |
XNBXZUFWAKFFOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)

![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12870433.png)
